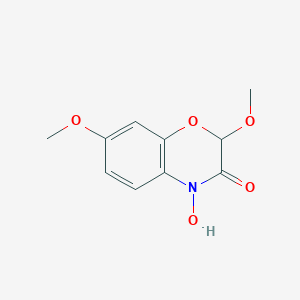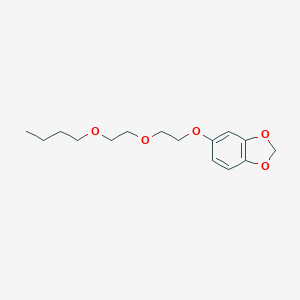
1,3-Dimethoxy-5-pentadecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-pentadecylbenzene is a compound that belongs to the class of benzene derivatives. It is also known as 5-Pentadecyl-1,3-dimethoxybenzene or C22H36O2. This compound has been studied in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene is not fully understood. However, it is believed that the compound works by reducing the surface tension between two liquids or between a liquid and a solid. This property makes it useful as a surfactant in various industrial applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-Dimethoxy-5-pentadecylbenzene. However, it is believed that the compound is non-toxic and does not have any harmful effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Dimethoxy-5-pentadecylbenzene in lab experiments is its excellent surfactant properties. This makes it useful in various industrial applications, including the production of emulsions and suspensions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dimethoxy-5-pentadecylbenzene. One possible area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's surfactant properties and its potential use in various industrial applications. Additionally, more research is needed to fully understand the mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene and its potential biochemical and physiological effects.
Synthesemethoden
1,3-Dimethoxy-5-pentadecylbenzene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, benzene is reacted with pentadecyl chloride in the presence of an aluminum chloride catalyst to form 5-Pentadecyl-1,3-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-pentadecylbenzene has been studied in various scientific research applications. One of the most notable applications is its use as a surfactant. Surfactants are compounds that reduce the surface tension between two liquids or between a liquid and a solid. 1,3-Dimethoxy-5-pentadecylbenzene has been shown to have excellent surfactant properties, making it useful in various industrial applications.
Eigenschaften
CAS-Nummer |
23032-48-6 |
|---|---|
Molekularformel |
C23H40O2 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-pentadecylbenzene |
InChI |
InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
KDZJXNAOSGKFDB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Synonyme |
1,3-Dimethoxy-5-pentadecylbenzene; 1-(3,5Ddimethoxyphenyl)-pentadecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



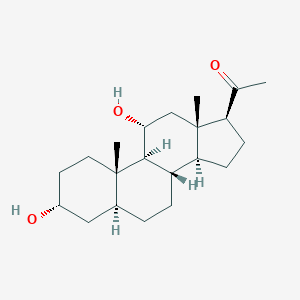
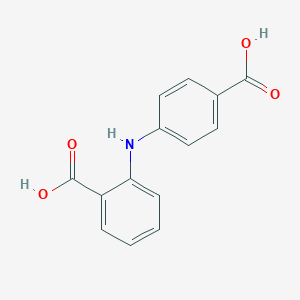
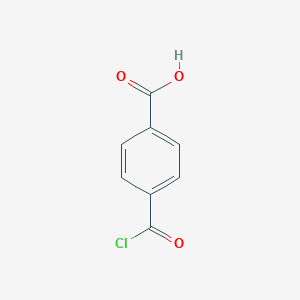

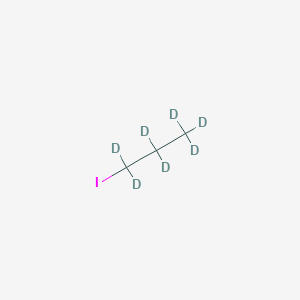
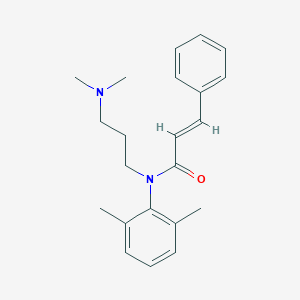
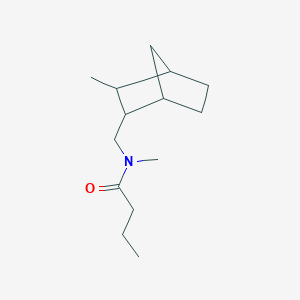
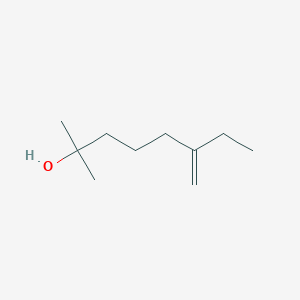
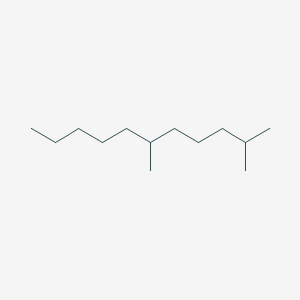
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)


